beta-Cyclocitral

Catalog No.
S585821
CAS No.
432-25-7
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cyclocitral

CAS Number

432-25-7

Product Name

beta-Cyclocitral

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=O

Synonyms

2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde; Pentadeuterio-β-cyclocitral;1-Formyl-2,6,6-trimethyl-1-cyclohexene; 2,6,6-Trimethyl-1-cyclohexenecarboxaldehyde;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O

Abiotic Stress Tolerance:

  • Studies have shown that β-cyclocitral acts as a stress signal in plants, accumulating under adverse environmental conditions such as drought, salinity, and high temperatures .
  • Research suggests that β-cyclocitral regulates gene expression through various signaling pathways, ultimately enhancing plant tolerance to abiotic stress .
  • This potential role of β-cyclocitral as a stress tolerance enhancer holds promise for developing strategies to improve crop resilience in the face of challenging environmental conditions.

Root Growth Promotion:

  • Recent research has identified β-cyclocitral as a regulator of root stem cell behavior in plants like Arabidopsis, rice, and tomato .
  • The findings suggest that β-cyclocitral promotes root stem cell division, leading to enhanced root growth and branching .
  • This ability to promote root growth makes β-cyclocitral a potential candidate for developing strategies to improve plant establishment, nutrient uptake, and overall plant vigor, especially under challenging conditions like salt stress .

Beta-Cyclocitral is an apocarotenoid derived from the oxidative cleavage of beta-carotene, specifically involving the C7 position. This compound is notable for its volatile nature and contributes significantly to the aroma profiles of various fruits, vegetables, and ornamental plants. It has been detected in a wide range of organisms, including plants, fungi, cyanobacteria, and animals. In plant biology, beta-cyclocitral serves as a crucial regulator of root development and enhances stress resistance in plants, making it a compound of increasing interest in agricultural research and applications .

Beta-Cyclocitral can be synthesized through both enzymatic and non-enzymatic pathways. The primary reactions involve:

  • Oxidative Cleavage: The enzymatic cleavage of beta-carotene by carotenoid cleavage dioxygenases (such as CCD4) or lipoxygenases (like 13-lipoxygenase) at the C7-C8 double bond results in beta-cyclocitral formation.
  • Direct Oxidation: Reactive oxygen species, particularly singlet oxygen, can directly oxidize beta-carotene to produce beta-cyclocitral .
  • Photolysis: Under UV light exposure, beta-cyclocitral can degrade into various other compounds, including 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol .

The synthesis of beta-cyclocitral can be achieved through several methods:

  • Enzymatic Cleavage:
    • Utilizing carotenoid cleavage dioxygenases or lipoxygenases to cleave beta-carotene at specific double bonds.
  • Chemical Oxidation:
    • Employing reactive oxygen species to oxidize beta-carotene directly.
  • Photochemical Methods:
    • Inducing reactions under UV light to facilitate the breakdown of beta-carotene into various products including beta-cyclocitral .

Beta-Cyclocitral has diverse applications:

  • Agricultural Use: Its role in promoting root growth makes it a candidate for agricultural enhancers that improve crop resilience and yield.
  • Analytical Standards: It serves as an analytical standard for identifying volatile organic compounds in saffron due to its structural similarities with safranal .
  • Environmental Monitoring: Beta-cyclocitral levels can be monitored in aquatic systems to track cyanobacterial blooms .

Research indicates that beta-cyclocitral interacts with various biological systems:

  • Gene Regulation: It modulates gene expression related to stress responses in plants, particularly under oxidative stress conditions.
  • Cellular Mechanisms: Studies have shown that beta-cyclocitral can induce programmed cell death in certain organisms, linking it to toxicological assessments in environmental studies .

Beta-Cyclocitral shares structural and functional similarities with several other apocarotenoids. Below are some comparable compounds:

CompoundSourceUnique Features
Alpha-CyclocitralDerived from alpha-caroteneLess volatile; primarily involved in plant signaling
Beta-IononeDerived from beta-caroteneKnown for its floral aroma; used in perfumery
LuteinFound in green leafy vegetablesImportant for vision; antioxidant properties
ZeaxanthinFound in corn and peppersFunctions as a photoprotective pigment

Uniqueness of Beta-Cyclocitral

Beta-Cyclocitral is unique due to its specific role as a root growth regulator and its involvement in stress resistance mechanisms. Unlike other apocarotenoids that may primarily serve aromatic or visual functions, beta-cyclocitral's biological activity extends into critical developmental processes within plants .

Beta-cyclocitral is produced both enzymatically and non-enzymatically from beta-carotene, primarily through the action of carotenoid cleavage dioxygenases and reactive oxygen species. Its endogenous levels vary across plant tissues and species, with notable accumulation in roots and leaves, where it acts as a regulator of root architecture and a mediator of stress responses. Metabolically, beta-cyclocitral is further converted into derivatives such as beta-cyclocitric acid, lactones, and glycosylated forms, each possessing unique biological activities. The compound's multifaceted roles in plant growth, defense, and environmental adaptation underscore its potential as a target for agricultural innovation and stress resilience strategies.

Biosynthesis and Metabolic Pathways of Beta-Cyclocitral

The biosynthesis of beta-cyclocitral is intricately linked to the carotenoid metabolic network, with beta-carotene serving as its primary precursor. This section delves into the enzymatic and non-enzymatic processes that lead to beta-cyclocitral formation, the molecular machinery involved, and the dynamics of its accumulation across plant tissues.

Enzymatic Cleavage and Derivative Formation

Beta-cyclocitral is classified as an apocarotenoid, a group of compounds derived from the oxidative cleavage of carotenoids. The primary substrate for beta-cyclocitral biosynthesis is beta-carotene, a C40 carotenoid that undergoes specific cleavage reactions to yield a variety of apocarotenoids, including beta-cyclocitral.

Enzymatic cleavage is predominantly mediated by carotenoid cleavage dioxygenases, particularly members of the CCD1 and CCD4 families. These non-heme iron enzymes catalyze the regioselective cleavage of beta-carotene at the C7-C8 double bond, resulting in the formation of beta-cyclocitral. Notably, CCD4 enzymes have been shown to exhibit substrate specificity and tissue-dependent expression, with certain isoforms preferentially expressed in floral tissues such as the stigma of saffron (Crocus sativus), where they contribute to the synthesis of volatile compounds involved in pollinator attraction.

The enzymatic activity of CCD4 has been confirmed through heterologous expression in Escherichia coli and transient expression in Nicotiana benthamiana, with subsequent analysis of carotenoid and volatile profiles by HPLC-DAD and GC-MS. Beta-carotene is the preferred substrate, and its cleavage at the 7,8 (or 7',8') positions yields beta-cyclocitral, albeit at lower levels compared to other apocarotenoids such as beta-ionone, which results from cleavage at the 9,10 (or 9',10') bonds.

In addition to CCD4, the 13-lipoxygenase (LOX2) enzyme has been implicated in the cleavage of beta-carotene at the C7 position, further expanding the enzymatic repertoire capable of generating beta-cyclocitral. However, no enzyme with absolute specificity for beta-cyclocitral production has been identified to date, suggesting a degree of redundancy and flexibility within the carotenoid cleavage network.

Data Table 1: Enzymatic Cleavage of Beta-Carotene Leading to Beta-Cyclocitral

EnzymeSubstrateCleavage PositionMain ProductsReference
CCD4Beta-caroteneC7–C8Beta-cyclocitral
CCD4Beta-caroteneC9–C10Beta-ionone
CCD1Beta-caroteneMultipleVarious apocarotenoids
13-LipoxygenaseBeta-caroteneC7Beta-cyclocitral

Beyond enzymatic cleavage, beta-cyclocitral can also be generated through non-enzymatic pathways, particularly via the action of reactive oxygen species. Singlet oxygen, produced in the chloroplasts during high light stress or photooxidative conditions, reacts with beta-carotene to form beta-cyclocitral through oxidative cleavage. This mechanism underscores the dual role of beta-cyclocitral as both a metabolic product and a signaling molecule in response to environmental cues.

Figure 1: Schematic Representation of Beta-Cyclocitral Biosynthesis from Beta-Carotene

Figure 1: Beta-carotene is cleaved enzymatically by CCD4 or non-enzymatically by singlet oxygen to yield beta-cyclocitral. Further metabolic conversion leads to the formation of derivatives such as beta-cyclocitric acid.

Endogenous Production and Tissue-Specific Accumulation

Beta-cyclocitral is endogenously produced in a wide range of organisms, including higher plants, cyanobacteria, fungi, and even some animals. Its accumulation is highly tissue-specific and is influenced by developmental stage, environmental conditions, and the expression of carotenoid cleavage enzymes.

In plants, beta-cyclocitral has been detected in roots, leaves, fruits, and floral tissues. Quantitative analysis using HPLC-MS has revealed endogenous levels of 0.097 ng/mg dry weight in Arabidopsis roots and 0.47 ng/mg dry weight in rice roots. These findings highlight the evolutionary conservation of beta-cyclocitral across monocots and eudicots, as well as its functional significance in root development.

The tissue-specific expression of CCD4 and related enzymes further modulates the spatial distribution of beta-cyclocitral. For example, in saffron, CsCCD4c expression is restricted to the stigma, correlating with the production of volatile apocarotenoids involved in pollinator attraction. In Arabidopsis and rice, CCD1 and CCD4 are expressed in the root meristem and elongation zones, where beta-cyclocitral acts as a regulator of root architecture.

Environmental factors such as high light, wounding, and osmotic stress can induce the expression of carotenoid cleavage enzymes and enhance the production of beta-cyclocitral. This dynamic regulation allows plants to modulate beta-cyclocitral levels in response to changing conditions, linking metabolic activity to developmental and stress-related outcomes.

Data Table 2: Endogenous Beta-Cyclocitral Levels in Selected Plant Tissues

SpeciesTissueBeta-Cyclocitral (ng/mg DW)Reference
ArabidopsisRoot0.097
RiceRoot0.47
SaffronStigmaNot quantified
TomatoFruitDetected
TeaLeafDetected

Figure 2: Tissue-Specific Accumulation of Beta-Cyclocitral

Figure 2: Relative accumulation of beta-cyclocitral in different plant tissues, highlighting its abundance in roots and floral organs.

Metabolic Conversion to Bioactive Derivatives

Once formed, beta-cyclocitral undergoes further metabolic transformations, yielding a diverse array of bioactive derivatives. The most prominent of these is beta-cyclocitric acid, which is produced via the oxidation of beta-cyclocitral in planta and in aqueous environments. This conversion is thought to proceed through a Baeyer-Villiger oxidation mechanism, potentially catalyzed by Baeyer-Villiger monooxygenases, although non-enzymatic oxidation by dissolved oxygen has also been demonstrated.

Beta-cyclocitric acid accumulates at higher levels than beta-cyclocitral itself, particularly under stress conditions such as drought or excessive light. In Arabidopsis, drought stress induces a threefold increase in beta-cyclocitral and a fifteenfold increase in beta-cyclocitric acid. The application of exogenous beta-cyclocitral or beta-cyclocitric acid enhances plant resistance to drought, indicating a signaling role for these compounds in stress acclimation.

Other derivatives of beta-cyclocitral include lactones, glycosylated forms, and reduced products such as 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol. Lactones, in particular, exhibit potent biological activities, including anticancer, antiplasmodial, antifungal, and antimicrobial effects. The metabolic fate of beta-cyclocitral thus encompasses both signaling and defensive functions, contributing to plant adaptation and survival.

Data Table 3: Major Metabolic Derivatives of Beta-Cyclocitral

DerivativeFormation PathwayBiological ActivityReference
Beta-cyclocitric acidOxidation (Baeyer-Villiger)Drought tolerance, stress signaling
LactonesChemical/enzymatic modificationAnticancer, antimicrobial
Glycosylated beta-cyclocitralGlycosylationDetoxification, storage
2,2,6-Trimethyl-cyclohexanoneReductionUnknown
2,6-Dimethyl-cyclohexanolReductionUnknown

Figure 3: Metabolic Pathways Leading to Beta-Cyclocitral Derivatives

Figure 3: Beta-cyclocitral is metabolized to beta-cyclocitric acid via oxidation, and further modified to lactones and glycosylated forms.

XLogP3

2.4

UNII

77Y0U2X29G

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 111 companies with hazard statement code(s):;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52844-21-0
432-25-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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